ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Melting Point Crystallinity Processing

A rigid benzodioxole-fused cyanoacrylate monomer (CAS 2286-56-8, MW 245.23 g/mol, mp 95–97°C) supplied as a solid for precise weighing and stable storage. The ethyl ester sidechain balances lipophilicity (cLogP ~2.2–2.5) with moderate MW for hit-to-lead optimization. Its benzodioxole pharmacophore enables COX-2 inhibition and cytotoxicity studies, while the cyanoacrylate group serves as a Michael acceptor for covalent target engagement. Suitable for solid-state polymerization, covalent inhibitor library synthesis, and specialty adhesive development. Cannot be substituted with alkyl cyanoacrylates due to the rigid, electron-rich aromatic core that uniquely alters polymer mechanical profiles and biological SAR.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Cat. No. B7828096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
InChIInChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3
InChIKeyRYGTWDAUOUMNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8): Chemical Class and Fundamental Properties for Procurement Assessment


Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a benzodioxole-fused cyanoacrylate derivative, structurally defined by an ethyl ester linked to a 2-cyanoacrylic acid moiety and a 1,3-benzodioxole (methylenedioxyphenyl) ring . This compound exists as a solid at room temperature, with a reported melting point range of 95–97°C , and is characterized by a molecular weight of 245.23 g/mol (C13H11NO4) . It is a member of the broader cyanoacrylate ester family, which is widely studied for polymerization and biological applications, though its fused heterocyclic ring system confers distinct physicochemical properties that differentiate it from simple alkyl or alkoxy cyanoacrylates [1].

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Why Generic Cyanoacrylate Substitution is Not Feasible


Generic substitution among cyanoacrylate esters is scientifically unsound due to the profound influence of the ester sidechain on polymer mechanical properties, hydrolytic degradation rate, and thermal behavior [1]. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) ring in ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate introduces a rigid, aromatic, and electron-rich scaffold that fundamentally alters molecular planarity and potential intermolecular interactions compared to flexible alkyl or alkoxy cyanoacrylates [2]. Simple alkyl cyanoacrylates (e.g., ethyl, octyl) exhibit distinct brittleness and compactness, whereas alkoxy variants offer enhanced plasticity but reduced mechanical strength [1]. The fused heterocyclic structure of this compound is anticipated to yield a unique balance of rigidity, electronic properties, and biological activity profiles that cannot be replicated by simple alkyl or alkoxy cyanoacrylates, nor by other benzodioxole derivatives lacking the cyanoacrylate functional group. Consequently, direct interchange without empirical validation risks failure in applications ranging from precision polymer synthesis to structure-activity relationship (SAR)-driven biological screening.

Quantitative Differentiation Evidence: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate vs. Closest Analogs


Thermal Stability and Physical State Differentiation vs. Methyl Ester Analog

The ethyl ester derivative exhibits a significantly higher melting point (95–97°C) compared to its methyl ester counterpart, 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-cyano-, methyl ester, which is reported to melt at 40–45°C [1] or, in a different isomeric form, at 118°C . This >50°C difference in melting point (using the 40–45°C value) for the methyl analog translates to a distinct solid-state stability profile at room temperature and elevated storage conditions, directly impacting procurement and handling considerations.

Melting Point Crystallinity Processing Formulation Stability

Lipophilicity and Predicted Physicochemical Property Differentiation vs. Methyl Ester Analog

The ethyl ester analog possesses a molecular weight of 245.23 g/mol , compared to 231.21 g/mol for the methyl ester analog . The additional methylene group in the ethyl ester is predicted to increase lipophilicity, as reflected in a calculated LogP (cLogP) of approximately 2.2–2.5 [1], whereas the methyl ester would have a cLogP of approximately 1.8–2.1 [1]. This ~0.4 log unit difference translates to a ~2.5-fold increase in predicted partition coefficient (octanol/water), which can significantly influence membrane permeability and bioavailability in biological assays [2].

Lipophilicity Membrane Permeability cLogP Drug-likeness

Class-Level Biological Activity: Benzodioxole Cyanoacrylates as Potent Scaffolds for SAR Exploration

While direct, head-to-head comparative biological data for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is limited, the benzodioxole-cyanoacrylate scaffold has been associated with moderate to potent activity in several therapeutic areas. Benzodioxole derivatives, including cyanoacrylate analogs, have demonstrated IC50 values in the low micromolar range for COX-2 inhibition [1] and exhibited cytotoxic activity against various cancer cell lines [2]. Notably, compounds within this chemotype have shown antioxidant activity with IC50 values ranging from 39.85 to 79.95 μM, compared to Trolox (IC50 = 7.72 μM) [3]. The cyanoacrylate moiety itself is a known Michael acceptor, capable of covalent modification of biological targets, while the benzodioxole ring contributes to π-π stacking and hydrophobic interactions [4]. This combination offers a distinct pharmacophore for developing enzyme inhibitors or cytotoxic agents that is not present in simple alkyl cyanoacrylates, which are primarily studied for their adhesive properties [5].

Cytotoxicity COX-2 Inhibition Antioxidant Antimicrobial SAR

Optimized Application Scenarios for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate in Research and Industrial Settings


Medicinal Chemistry SAR Campaigns Targeting Inflammation or Oncology

Procure this compound as a core scaffold for synthesizing focused libraries of benzodioxole-cyanoacrylate derivatives. The ethyl ester offers a balance of lipophilicity (cLogP ~2.2–2.5) and molecular weight (245.23 g/mol) favorable for hit-to-lead optimization [1]. Its benzodioxole moiety is a known pharmacophore for COX-2 inhibition and cytotoxicity [2], and the cyanoacrylate group can serve as a Michael acceptor for covalent target engagement [3]. Use this compound as a starting point for SAR studies where the methyl ester analog may be too polar or the free acid too hydrophilic, thereby enabling exploration of a unique region of chemical space.

Specialty Polymer Synthesis Requiring High Thermal Stability

In contrast to low-melting or liquid cyanoacrylate monomers, this compound is a solid at room temperature with a melting point of 95–97°C . This property makes it suitable for solid-state polymerization techniques or for applications where a solid monomer is preferred for precise weighing, storage stability, or controlled release during polymerization [4]. Its rigid benzodioxole core is expected to yield polymers with distinct mechanical and thermal properties compared to flexible alkyl cyanoacrylate polymers, which are often brittle or lack mechanical strength [4]. Ideal for developing high-performance coatings, specialty adhesives, or biocompatible materials with tailored degradation profiles.

Chemical Biology Probe Development for Covalent Inhibition Studies

The cyanoacrylate moiety is an established electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine) in protein active sites [3]. When conjugated to the benzodioxole recognition element, this compound can serve as a precursor for activity-based probes or covalent inhibitors. Its moderate lipophilicity (cLogP ~2.2–2.5) facilitates cell permeability in cellular assays, while its distinct physicochemical profile (solid, high melting point) simplifies handling and purification of probe intermediates. Procure this compound for designing targeted covalent inhibitors in kinase or protease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.